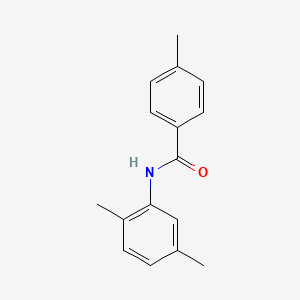

N-(2,5-dimethylphenyl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

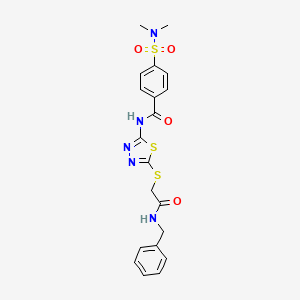

“N-(2,5-dimethylphenyl)-4-methylbenzamide” is likely an organic compound consisting of a benzamide group attached to a dimethylphenyl group . Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (2,5-dimethylphenylamine) with the corresponding acid chloride (4-methylbenzoyl chloride) in the presence of a base . This is a standard method for the synthesis of amides .

Molecular Structure Analysis

The molecular structure of “N-(2,5-dimethylphenyl)-4-methylbenzamide” would consist of a benzene ring substituted with a CONH2 (carboxamide) group and a 2,5-dimethylphenyl group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

As an amide, “N-(2,5-dimethylphenyl)-4-methylbenzamide” could undergo various reactions. For example, it could be hydrolyzed to form the corresponding carboxylic acid and amine . It could also participate in the formation of other amides or esters .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,5-dimethylphenyl)-4-methylbenzamide” would depend on its exact structure . As an amide, it would likely have a relatively high boiling point due to the ability to form hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Anticonvulsant Properties

Certain derivatives of N-(2,5-dimethylphenyl)-4-methylbenzamide have been studied for their anticonvulsant effects. A study found that specific benzamides showed potential as anticonvulsants, which can be crucial in developing new treatments for epilepsy and seizures (Afolabi & Okolie, 2013).

Metabolism and Stability

Research into the metabolism of N,N-dimethylbenzamides, including N-(2,5-dimethylphenyl)-4-methylbenzamide derivatives, has provided insights into the stability of N-(hydroxymethyl) compounds, which are vital in understanding drug metabolism and toxicity (Ross et al., 1983).

Organic Chemistry Applications

Synthesis and Structural Analysis

Studies have focused on synthesizing various derivatives of N-(2,5-dimethylphenyl)-4-methylbenzamide and analyzing their structures. This includes research on the synthesis of specific isomers and their cyclization reactions, contributing to the broader understanding of organic synthesis techniques (Skladchikov et al., 2013).

Photolysis and Photochemical Behavior

The photolysis of certain benzamide derivatives, including N-(2,5-dimethylphenyl)-4-methylbenzamide, has been studied to understand their photochemical behavior. This research is essential in fields like photochemistry and environmental sciences, where the stability of compounds under light exposure is crucial (Kumar et al., 1974).

Environmental and Analytical Chemistry

Absorption Cross Sections

Studies on the absorption cross sections of various aromatic hydrocarbons, including derivatives of N-(2,5-dimethylphenyl)-4-methylbenzamide, contribute to our understanding of atmospheric chemistry and pollution monitoring (Etzkorn et al., 1999).

Sensing Applications

Certain benzamide derivatives have been utilized in the development of luminescence sensors for detecting specific chemicals. This has implications for environmental monitoring and analytical chemistry (Shi et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)16(18)17-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSKHOJXLMYJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)

![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)

![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)